molecular formula C7H8BrN3O B13915674 N-(5-bromopyrazin-2-yl)-N-methylacetamide

N-(5-bromopyrazin-2-yl)-N-methylacetamide

Cat. No.: B13915674
M. Wt: 230.06 g/mol
InChI Key: TVJCCHXKHNIBOL-UHFFFAOYSA-N
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Description

N-(5-bromopyrazin-2-yl)-N-methylacetamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyrazin-2-yl)-N-methylacetamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyrazin-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-(5-bromopyrazin-2-yl)-N-methylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyrazin-2-yl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of the N-methylacetamide group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

N-(5-bromopyrazin-2-yl)-N-methylacetamide

InChI

InChI=1S/C7H8BrN3O/c1-5(12)11(2)7-4-9-6(8)3-10-7/h3-4H,1-2H3

InChI Key

TVJCCHXKHNIBOL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CN=C(C=N1)Br

Origin of Product

United States

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